N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide is a synthetic organic compound that features both fluorine and nitro functional groups These groups are known for their significant impact on the chemical properties and reactivity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluoro-3-nitroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Reduction: Formation of N-(4-amino-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-N’-(4-nitrophenyl)butanediamide: Similar structure but with different substitution patterns.
N-(4-chloro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide is unique due to the presence of two fluorine atoms and a nitro group, which can significantly influence its chemical properties and potential applications. The combination of these functional groups can enhance its stability, reactivity, and bioavailability compared to similar compounds.
Biological Activity
Chemical Structure and Properties
N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide is characterized by its unique molecular structure, which includes:
- Fluoro and Nitro Substituents : These groups are known to influence the compound's reactivity and interaction with biological targets.
- Butanediamide Backbone : This structure is critical for the compound's biological activity, particularly in enzyme inhibition and receptor binding.
Molecular Formula
The molecular formula of this compound can be represented as C15H15F2N3O2.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of Protein Kinases : This compound has been shown to modulate protein kinase activity, which is crucial in regulating various cellular processes such as proliferation and apoptosis .
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, making it a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
- Anticancer Properties : A study published in a peer-reviewed journal demonstrated that this compound inhibited cell proliferation in several cancer cell lines. The IC50 values indicated significant potency against certain types of tumors, suggesting its potential as a chemotherapeutic agent .
- Enzyme Modulation : Another study focused on the compound's ability to modulate enzyme activity related to cancer pathways. The results showed that it effectively reduced the enzymatic activity associated with tumor growth, highlighting its role in cancer biology .
- Photolinker Applications : The compound's structural analogs have been utilized as photolinkers in bioconjugation processes. These applications leverage its ability to form covalent bonds with biomolecules upon exposure to light, facilitating advancements in drug delivery systems .
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor Activity | Inhibition of cell proliferation | |
Enzyme Modulation | Reduced activity in cancer pathways | |
Bioconjugation | Effective photolinker for biomolecules |
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O4/c17-10-1-3-11(4-2-10)19-15(22)7-8-16(23)20-12-5-6-13(18)14(9-12)21(24)25/h1-6,9H,7-8H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFDNYYBXCHVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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